molecular formula C17H16N4O2 B2959378 2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile CAS No. 2380067-87-6

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile

Cat. No. B2959378
CAS RN: 2380067-87-6
M. Wt: 308.341
InChI Key: XNQLLBIFEJNJST-UHFFFAOYSA-N
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Description

The compound “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile” is a moderately potent tankyrase inhibitor . Tankyrase inhibitors are known to reduce the levels of β-catenin-mediated transcription and inhibit tumorigenesis .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains a central fused-ring system, comprised of six- and five-membered rings . This unit is linked by C2 chains to two 2-oxo-1,3-oxazolidine five-membered rings . The central fused-ring system is essentially planar, with a maximum deviation of 0.008 Å from the mean plane . Both oxazolidine five-membered rings are also nearly planar, with maximum deviations of 0.090 Å and 0.141 Å .

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile”. However, due to the complexity and specificity of the compound, the available information is limited and does not provide a clear breakdown into six or eight unique applications as requested.

Here is a synthesized analysis based on the available data:

Tankyrase Inhibition

This compound has been identified as a tankyrase inhibitor, which may reduce levels of β-catenin-mediated transcription and inhibit tumorigenesis .

Antimicrobial Activity

Some derivatives of this compound have been evaluated for antimicrobial potential against various bacteria, including Staphylococcus aureus and Escherichia coli .

Synthesis Methods

Research has been conducted on methods for synthesizing oxazolidinones, which are related to the core structure of this compound .

Therapeutic Potential

Imidazole-containing compounds related to this chemical structure have been synthesized and evaluated for their therapeutic potential .

Biological Activities

A comprehensive review on biological activities of oxazole derivatives has included compounds with similar structures, examining their antibacterial potential against various pathogens .

Safety and Hazards

The compound is an organic compound with active chemical properties . It should be stored and used under appropriate conditions. During handling, safety precautions such as wearing protective eyewear, gloves, and lab coats should be followed to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

2-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-10-12-9-16(19-15-4-2-1-3-14(12)15)20-6-5-13(11-20)21-7-8-23-17(21)22/h1-4,9,13H,5-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQLLBIFEJNJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]quinoline-4-carbonitrile

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